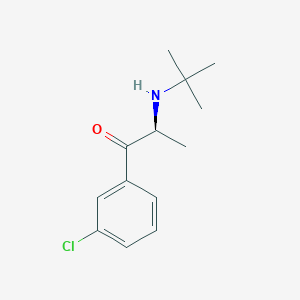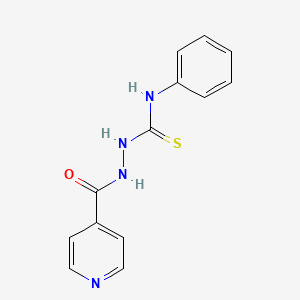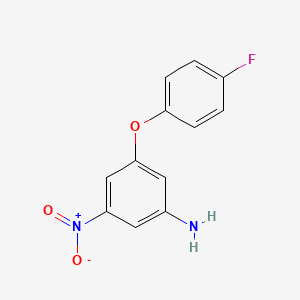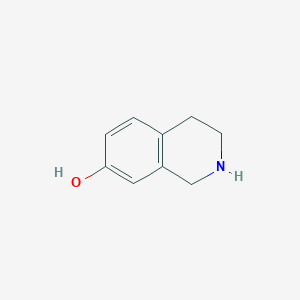
7-Hidroxi-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
1,2,3,4-Tetrahidroisoquinolin-7-ol es un miembro de los alcaloides de isoquinolina, un gran grupo de productos naturales. Este compuesto es conocido por sus diversas actividades biológicas contra varios patógenos y trastornos neurodegenerativos . El andamiaje de tetrahidroisoquinolina ha captado una atención significativa en la comunidad científica debido a sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahidroisoquinolin-7-ol tiene numerosas aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en la síntesis de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 1,2,3,4-Tetrahidroisoquinolin-7-ol implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos uniéndose a receptores o enzimas específicos, modulando así su actividad. Esto puede conducir a cambios en los procesos celulares y, en última instancia, provocar efectos terapéuticos .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
1,2,3,4-Tetrahidroisoquinolin-7-ol se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reducción de isoquinolina utilizando estaño y ácido clorhídrico o sodio y etanol . Otro método es la reacción de Pictet-Spengler, que implica la ciclización de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como oxicloruro de fósforo, pentóxido de fósforo o cloruro de zinc .
Análisis De Reacciones Químicas
1,2,3,4-Tetrahidroisoquinolin-7-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de isoquinolina.
Reducción: Las reacciones de reducción pueden convertir la isoquinolina en tetrahidroisoquinolina.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en el átomo de nitrógeno o en el anillo aromático. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahidroisoquinolin-7-ol se puede comparar con otros compuestos similares como:
1,2,3,4-Tetrahidroisoquinolina: Otro miembro de los alcaloides de isoquinolina con actividades biológicas similares.
6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolina: Un derivado con grupos metoxi adicionales, que pueden alterar su actividad biológica.
(6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolin-3-il)-metanol: Un compuesto con un grupo metanol, que proporciona diferentes propiedades químicas.
1,2,3,4-Tetrahidroisoquinolin-7-ol es único debido a su estructura específica y la presencia de un grupo hidroxilo en la posición 7, que puede influir en su reactividad y actividad biológica .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQTHXRZJGDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329303 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30798-64-2 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?
A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.
Q2: How do these compounds interact with the D3 receptor at a molecular level?
A: Docking studies reveal that 1,2,3,4-tetrahydroisoquinolin-7-ol based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].
Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?
A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].
Q4: Has 1,2,3,4-tetrahydroisoquinolin-7-ol been found in natural sources?
A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].
Q5: Are there any examples of 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives being used as research tools?
A: Yes, a derivative called [11C]Ro04-5595, containing the 1,2,3,4-tetrahydroisoquinolin-7-ol core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].
Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?
A: SAR studies are crucial for understanding how modifications to the 1,2,3,4-tetrahydroisoquinolin-7-ol scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
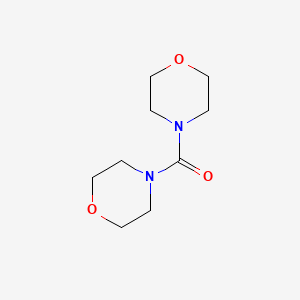

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
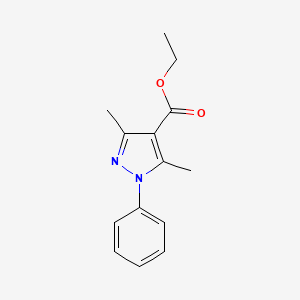
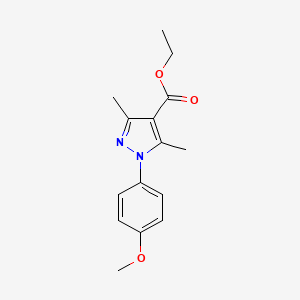
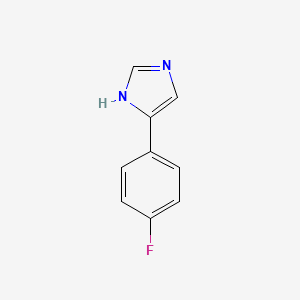
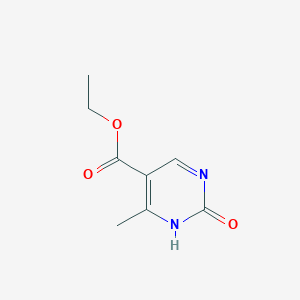

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
